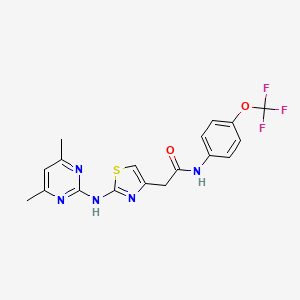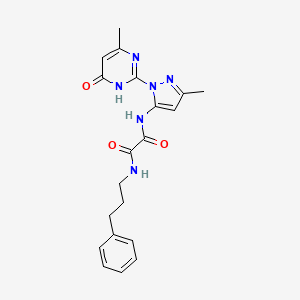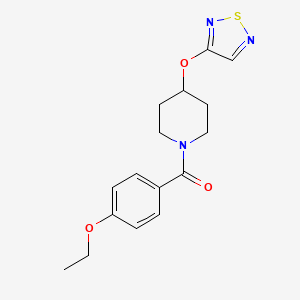![molecular formula C18H16F2N2O3S2 B2874760 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide CAS No. 922468-78-8](/img/structure/B2874760.png)
4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzylsulfonyl group attached to a butanamide moiety, which is further linked to a difluorobenzo[d]thiazol-2-yl group. The presence of fluorine atoms and sulfur in its structure makes it particularly interesting for various chemical and biological studies.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological receptors or enzymes.
Industry: : Application in material science for the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to inhibit hiv-1 reverse transcriptase (rt) . RT plays a crucial role in the replication of HIV-1, making it a significant target for antiretroviral therapy .
Mode of Action
This means that these compounds bind to the enzyme-substrate complex, preventing further reactions and thus inhibiting the activity of the enzyme .
Biochemical Pathways
Given its potential role as an rt inhibitor, it could affect the hiv-1 replication pathway . By inhibiting RT, the compound could prevent the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle .
Result of Action
If it acts as an rt inhibitor, it could potentially prevent the replication of hiv-1, thereby reducing viral load and slowing disease progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. One common approach is to start with 4,6-difluorobenzo[d]thiazol-2-ylamine as the precursor. The sulfonyl group can be introduced through a sulfonylation reaction using benzyl chloride and a suitable base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the benzo[d]thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The fluorine atoms can be reduced to hydrogen atoms, altering the compound's properties.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of compounds with reduced fluorine content.
Substitution: : Formation of amides or esters, depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-(benzylsulfonyl)-N-(benzo[d]thiazol-2-yl)butanamide: : Similar structure but without fluorine atoms.
4-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)butanamide: : Only one fluorine atom present.
Uniqueness
The presence of two fluorine atoms in the benzo[d]thiazole ring of 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide makes it unique compared to similar compounds. This structural difference can significantly impact its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S2/c19-13-9-14(20)17-15(10-13)26-18(22-17)21-16(23)7-4-8-27(24,25)11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMACANOOYOZTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine](/img/structure/B2874679.png)


![7-(furan-2-yl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2874684.png)
![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)


![N-[(2-Chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide](/img/structure/B2874692.png)
![2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2874693.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874694.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2874698.png)

